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Introduction

Fucosyllactose, a prominent human milk oligosaccharide (HMO), is emerging as a significant
bioactive compound with notable antiviral and antibacterial properties. This technical guide
provides an in-depth exploration of the mechanisms, quantitative efficacy, and experimental
evaluation of fucosyllactose, with a primary focus on its most abundant isomer, 2'-
Fucosyllactose (2'-FL), and insights into 3-Fucosyllactose (3-FL). This document is intended
to serve as a comprehensive resource for researchers and professionals in the fields of
virology, microbiology, and drug development.

Antiviral Properties of Fucosyllactose

Fucosyllactose exhibits a potent antiviral activity primarily by acting as a soluble decoy
receptor, mimicking host cell surface glycans. This mechanism effectively prevents viral
attachment to host cells, a critical first step in the infection cycle of many viruses.

Mechanism of Action: Decoy Receptor and Immune
Modulation

The primary antiviral mechanism of fucosyllactose is its structural similarity to histo-blood
group antigens (HBGAS), which are fucosylated glycans on the surface of epithelial cells that
many viruses use as attachment factors.[1][2][3] Fucosyllactose, particularly 2'-FL, can bind to
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the viral capsid proteins in the same pocket as HBGAS, thereby acting as a soluble decoy and
inhibiting the virus from binding to its cellular receptor.[2][4][5] This has been well-documented
for human noroviruses.[2][4][5]

Furthermore, 3-Fucosyllactose (3-FL) has been shown to modulate the host's immune
response to viral infections. It achieves this by increasing the expression of interferon
receptors, such as Interferon Alpha and Beta Receptor (IFNAR) and Interferon Gamma
Receptor (IFNGR), which enhances antiviral responses.[6]

Quantitative Data: Antiviral Efficacy of Fucosyllactose

The antiviral activity of fucosyllactose has been quantified against several key viral
pathogens. The following tables summarize the available data.

Efficacy
. Fucosyllact Cell . Reference(s
Virus Assay Type . Metric
ose Isomer Line/Model )
(IC50)
) VLP Binding
Norovirus 2'-FL o )
Inhibition A-type saliva 7.5 mM 41071
Gll.4 VLP (powder)
(ELISA)
] VLP Binding
Norovirus o )
2'-FL (tablet) Inhibition A-type saliva 36 mM 4171
Gll.4 VLP
(ELISA)
Norovirus VLP Binding
Gl.1, GlI.10, 2'-FL Inhibition HBGA source 11-38 mM [7]
GIl.17 VLPs (ELISA)
] VLP Binding
Norovirus
2'-FL Inhibition PGM 5.5 mM [8]
GIl.10 VLP
(ELISA)
] VLP Binding
Norovirus o
3-FL Inhibition PGM 5.6 mM [8]
GIl.10 VLP
(ELISA)
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Fucosyllact Efficacy
] Cell . Reference(s
Virus ose Assay Type . Metric (%
Line/Model .
Isomer(s) Inhibition)
_ 62%
Rotavirus Fluorescent o
2'-FL MA104 cells reduction in [10][11]
G1P[9] Focus Assay ) o
infectivity
) 73%
Rotavirus 3-SL + 6'-SL Fluorescent o
) MA104 cells reduction in [10][11]
G2P[7] (mixture) Focus Assay ) o
infectivity
Norovirus Replication Human Significant
2'-FL (20 : o [21[5][12][13]
Gll.4 Sydney Assay (RT- Intestinal reduction in
mg/mL) . . [14]
[P16] gPCR) Enteroids replication

Experimental Protocols

This protocol describes the cultivation of human intestinal enteroids and their use in assessing
the antiviral activity of fucosyllactose against human norovirus.[1][2][5][14][15][16]

e HIE Culture:

o

Human intestinal crypts are isolated from biopsy tissue and embedded in Matrigel.

[¢]

The enteroids are cultured in a specialized growth medium (CMGF+) containing factors
like Wnt3a, R-spondin, and Noggin to maintain the stem cell population.

[¢]

For viral infection studies, 3D enteroids are dissociated into single cells and seeded on
collagen IV-coated plates to form a 2D monolayer.

[¢]

The monolayer is then cultured in a differentiation medium to promote the development of
various intestinal epithelial cell types.

o Norovirus Infection and Antiviral Testing:

o Prepare a stool filtrate containing the desired norovirus strain. The viral titer is determined
as the 50% tissue culture infectious dose (TCID50).
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o Differentiated HIE monolayers are infected with a standardized amount of norovirus (e.g.,
100 TCID50).

o Fucosyllactose is added at various concentrations at different time points:
» Co-treatment: Fucosyllactose is added simultaneously with the virus.

» Pre-treatment of virus: The virus is incubated with fucosyllactose before being added
to the cells.

» Post-treatment of cells: Fucosyllactose is added to the cells after the viral inoculum
has been removed.

o The infection is allowed to proceed for a set period (e.g., 24 hours).

o Viral replication is quantified by measuring the increase in viral genome equivalents (GE)
using reverse transcription-quantitative PCR (RT-gPCR) at 1 hour post-infection (hpi) and
24 hpi. A significant reduction in the fold increase of GE in the presence of fucosyllactose
compared to the untreated control indicates antiviral activity.

This protocol details a fluorescent focus assay to measure the inhibition of rotavirus infectivity
by fucosyllactose in MA104 cells.[10][11][13][17]

e Cell Culture and Virus Preparation:

o MA104 (African green monkey kidney epithelial) cells are grown to confluence in 96-well
plates.

o The desired rotavirus strain (e.g., G1P[9] or G2P[7]) is activated with trypsin (e.g., 10
pg/mL).

« Infectivity Assay:
o Confluent MA104 cell monolayers are washed with serum-free medium.

o The activated virus is diluted to yield approximately 100-200 focus-forming units (FFU) per
well.
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o Fucosyllactose is added at various concentrations under different conditions:
» During infection: Mixed with the virus inoculum and added to the cells.

» Pre-incubation with virus: The virus is incubated with fucosyllactose for a period (e.qg.,

1-2 hours) before infection.

» Pre-incubation with cells: The cells are incubated with fucosyllactose before the virus
is added.

o The virus is adsorbed onto the cells for 1 hour at 37°C.
o The inoculum is removed, and fresh medium (with or without fucosyllactose) is added.
o After an incubation period (e.g., 14-18 hours), the cells are fixed and permeabilized.

o Infected cells are detected using an anti-rotavirus primary antibody followed by a
fluorescently labeled secondary antibody.

o The number of fluorescent foci is counted, and the percentage reduction in infectivity in
the presence of fucosyllactose is calculated relative to the untreated control.
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Caption: Fucosyllactose as a soluble decoy receptor for viral inhibition.
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Caption: General workflow for in vitro antiviral assays with Fucosyllactose.

Antibacterial Properties of Fucosyllactose

Fucosyllactose demonstrates significant antibacterial activity through multiple mechanisms,
including the inhibition of pathogen adhesion to host cells and the modulation of the gut
microbiota.

Mechanism of Action: Anti-Adhesion, Prebiotic Effects,
and Biofilm Inhibition
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Similar to its antiviral action, fucosyllactose acts as a soluble decoy receptor to prevent
bacterial adhesion to the intestinal epithelium.[18] By mimicking the fucosylated glycan
structures on host cells, it binds to bacterial adhesins, thereby blocking colonization. This has
been observed for pathogens such as Campylobacter jejuni, enteropathogenic Escherichia coli
(EPEC), and Helicobacter pylori.[15][18][19]

In addition to its anti-adhesive properties, fucosyllactose functions as a prebiotic, selectively
promoting the growth of beneficial gut bacteria, particularly Bifidobacterium species. These
beneficial microbes can outcompete pathogenic bacteria for nutrients and attachment sites,
and they also produce antimicrobial compounds, contributing to an overall healthier gut
environment.

Furthermore, a derivative of 2'-FL, 1-Amino-2'-FL, has been shown to possess antibiofilm
activity against Streptococcus agalactiae (Group B Streptococcus).[18]

Quantitative Data: Antibacterial Efficacy of
Fucosyllactose

The antibacterial effects of fucosyllactose have been quantified in various studies, as
summarized in the tables below.
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Efficacy
Metric (%
. Fucosyllact Cell o Reference(s
Bacterium Assay Type . Inhibition of
ose Isomer Line/Model .

Adhesion/In
vasion)

Campylobact Adhesion 26%

o 2'-FL Caco-2 cells _ [15]
er jejuni Assay reduction
Campylobact Invasion 80%

T 2-FL (5 g/L) HEp-2, HT-29 _ [19][20]
er jejuni Assay attenuation
Enteropathog Adhesion 18%

) ) 2'-FL Caco-2 cells ] [15]
enic E. coli Assay reduction
Enteropathog Adhesion 29%

] ] 3-FL Caco-2 cells ) [15]
enic E. coli Assay reduction

_ Adhesion ~30-34%
E. coli 0157 2'-FL (5 g/L) Caco-2 cells ) [1181[12][18]
Assay reduction
Salmonella
] Adhesion 12%
enterica 2'-FL Caco-2 cells ) [15]
) Assay reduction
serovar fyris
Pseudomona Adhesion 17%
) 2'-FL Caco-2 cells ) [15]
S aeruginosa Assay reduction
Pseudomona Adhesion 26%
) 3-FL Caco-2 cells ) [15]
S aeruginosa Assay reduction
Pseudomona Adhesion 24%
) 2'-FL A549 cells ] [15]
s aeruginosa Assay reduction
Pseudomona Adhesion 23%
) 3-FL A549 cells ) [15]
s aeruginosa Assay reduction
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Efficacy
Metric (%
. Fucosyllact o Reference(s
Bacterium Assay Type Model Inhibition of
ose Isomer o
Colonizatio
n/Biofilm)
) In vivo ) >90%
E. coli 0157 2'-FL - Mice _ [1][8]1[12][18]
Colonization reduction
Campylobact In vivo ] 80%
T 2'-FL o Mice _ [19][20]
er jejuni Colonization reduction
Biofilm
Streptococcu 1-Amino-2'- ] ] 37-46%
) Formation In vitro ) [18]
s agalactiae FL reduction
Assay

Experimental Protocols

This protocol outlines the methodology to assess the inhibitory effect of fucosyllactose on
bacterial adhesion to and invasion of intestinal epithelial cells.[6][9][11][15][21][22]

e Caco-2 Cell Culture:

o Caco-2 cells are seeded in 12-well or 24-well plates and grown in a suitable medium (e.g.,
DMEM) until they form a confluent monolayer. For differentiation, cells are typically
cultured for 12-14 days post-confluence.

» Bacterial Culture and Inoculum Preparation:

o The bacterial strain of interest (e.g., C. jejuni, E. coli) is grown to the mid-logarithmic
phase in an appropriate broth.

o The bacteria are harvested, washed, and resuspended in cell culture medium to a specific
concentration (e.g., 10"8 CFU/mL).

o Adhesion/Invasion Assay:

o The Caco-2 cell monolayers are washed to remove any residual antibiotics.
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o Fucosyllactose is added to the wells at various concentrations, either simultaneously with
the bacteria or as a pre-treatment of the cells or bacteria.

o The bacterial suspension is added to the Caco-2 cells at a defined multiplicity of infection
(MOI).

o The plates are incubated for a specific duration to allow for adhesion (e.g., 2-3.5 hours).

o For adhesion: The monolayers are washed multiple times with PBS to remove non-
adherent bacteria. The cells are then lysed with a detergent (e.g., Triton X-100), and the
number of adherent bacteria is determined by serial dilution and plating on appropriate

agar.

o For invasion: After the initial incubation for adhesion, the monolayers are treated with an
antibiotic (e.g., gentamicin) that kills extracellular but not intracellular bacteria. The cells
are then washed and lysed, and the number of invasive bacteria is quantified by plating.

o The percentage inhibition of adhesion or invasion is calculated by comparing the bacterial
counts from fucosyllactose-treated wells to those of untreated control wells.

This protocol describes a mouse model to evaluate the protective effects of fucosyllactose
against E. coli O157:H7 colonization in vivo.[8][12][18][23][24][25]

o Animal Model and Acclimatization:

o Specific-pathogen-free (SPF) mice are used and allowed to acclimatize to the housing
conditions.

o To facilitate colonization by E. coli O157:H7, the normal gut microbiota can be reduced by
treating the mice with an antibiotic (e.g., streptomycin) in their drinking water.

» Fucosyllactose Administration and Infection:

o Mice are divided into control and treatment groups. The treatment group receives
fucosyllactose orally (e.g., mixed in the drinking water or administered by gavage) for a
specified period before and/or after infection.
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o Mice are orally infected with a defined dose of E. coli O157:H7.

o Assessment of Colonization and Pathological Changes:

[e]

At selected time points post-infection, fecal samples are collected to quantify the shedding
of E. coli 0157:H7 by plating on selective agar.

o At the end of the experiment, mice are euthanized, and intestinal tissues (e.g., ileum,
colon) are collected.

o Bacterial colonization in the intestinal segments is quantified by homogenizing the tissue
and plating the homogenates.

o Intestinal tissues can also be processed for histological analysis to assess inflammation
and tissue damage.

o The reduction in bacterial colonization and pathological scores in the fucosyllactose-
treated group compared to the control group indicates a protective effect.
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Caption: Dual antibacterial mechanisms of Fucosyllactose.
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Caption: Workflow for bacterial adhesion inhibition assay.

Conclusion

Fucosyllactose, particularly 2'-FL and 3-FL, demonstrates significant potential as a novel
antiviral and antibacterial agent. Its primary mechanism of action, acting as a soluble decoy
receptor to inhibit pathogen adhesion, is effective against a range of clinically relevant viruses
and bacteria. Furthermore, its prebiotic properties contribute to a healthier gut microbiome,
providing an indirect line of defense against infection. The quantitative data and experimental
protocols presented in this guide underscore the therapeutic and prophylactic potential of
fucosyllactose. Further research, including clinical trials, is warranted to fully elucidate its role
in preventing and treating infectious diseases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 14 /15 Tech Support


https://journals.asm.org/doi/10.1128/msphere.01136-20
https://journals.asm.org/doi/10.1128/jvi.01663-23
https://pmc.ncbi.nlm.nih.gov/articles/PMC3403738/
https://pubmed.ncbi.nlm.nih.gov/32369957/
https://pubmed.ncbi.nlm.nih.gov/32369957/
https://pubmed.ncbi.nlm.nih.gov/32369957/
https://graphviz.readthedocs.io/en/stable/examples.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC8842779/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8842779/
https://www.researchgate.net/figure/C-jejuni-adhesion-and-invasion-of-Caco-2-cells-in-response-to-pre-treatment-with_fig3_342859463
https://www.researchgate.net/figure/Adhesion-a-to-and-invasion-b-of-Caco-2-cells-by-C-jejuni-M1-and-81e176-rod-and_fig2_316238027
https://pmc.ncbi.nlm.nih.gov/articles/PMC6593069/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6593069/
https://www.researchgate.net/publication/342634820_Effect_of_2'-fucosyllactose_supplementation_on_intestinal_flora_in_mice_with_intestinal_inflammatory_diseases
https://pmc.ncbi.nlm.nih.gov/articles/PMC12152263/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12152263/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12152263/
https://www.benchchem.com/product/b1628111#exploring-the-antiviral-and-antibacterial-properties-of-fucosyllactose
https://www.benchchem.com/product/b1628111#exploring-the-antiviral-and-antibacterial-properties-of-fucosyllactose
https://www.benchchem.com/product/b1628111#exploring-the-antiviral-and-antibacterial-properties-of-fucosyllactose
https://www.benchchem.com/product/b1628111#exploring-the-antiviral-and-antibacterial-properties-of-fucosyllactose
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1628111?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1628111?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 15/15 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1628111?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

